molecular formula C15H12ClN3OS B251037 N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethylbenzamide

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethylbenzamide

Cat. No. B251037
M. Wt: 317.8 g/mol
InChI Key: MNWNBNQUIFSCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as CDB-2914 or Ulipristal acetate.

Mechanism of Action

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethylbenzamide acts as a selective progesterone receptor modulator (SPRM). It binds to the progesterone receptor and modulates its activity, leading to a decrease in progesterone-mediated effects. This results in the inhibition of ovulation and the prevention of implantation of a fertilized egg.
Biochemical and physiological effects:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit ovulation and prevent implantation of a fertilized egg. It has also been shown to have anti-proliferative effects on uterine fibroids and endometrial tissue.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethylbenzamide is its potency as a selective progesterone receptor modulator (SPRM). This makes it a useful tool for studying the role of progesterone in reproductive biology. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethylbenzamide. One area of research is the development of new SPRMs with improved efficacy and safety profiles. Another area of research is the use of this compound in combination with other drugs for the treatment of uterine fibroids and endometriosis. Additionally, there is potential for the use of this compound in the development of new emergency contraceptives. Further research is needed to fully understand the potential of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethylbenzamide in these areas.
Conclusion:
In conclusion, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethylbenzamide is a chemical compound with potential applications in reproductive medicine. Its potency as a selective progesterone receptor modulator (SPRM) makes it a useful tool for studying the role of progesterone in reproductive biology. Further research is needed to fully understand the potential of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethylbenzamide in various fields.

Synthesis Methods

The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethylbenzamide involves the reaction between 5-chloro-2,1,3-benzothiadiazole-4-carbonyl chloride and 3,4-dimethylbenzamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.

Scientific Research Applications

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethylbenzamide has been studied extensively for its potential applications in various fields. One of the major applications of this compound is in the field of reproductive medicine. It has been shown to be a potent selective progesterone receptor modulator (SPRM) and has been used as an emergency contraceptive. It has also been studied for its potential use in the treatment of uterine fibroids and endometriosis.

properties

Molecular Formula

C15H12ClN3OS

Molecular Weight

317.8 g/mol

IUPAC Name

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,4-dimethylbenzamide

InChI

InChI=1S/C15H12ClN3OS/c1-8-3-4-10(7-9(8)2)15(20)17-13-11(16)5-6-12-14(13)19-21-18-12/h3-7H,1-2H3,(H,17,20)

InChI Key

MNWNBNQUIFSCCI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)C

Origin of Product

United States

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